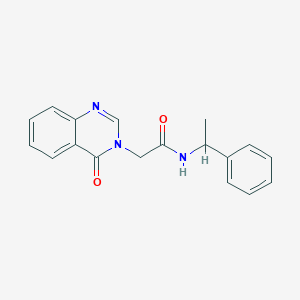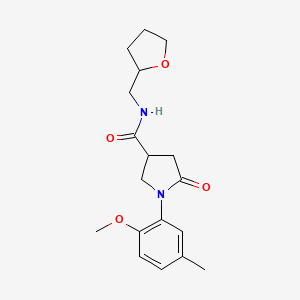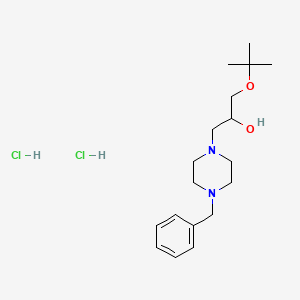
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide involves its binding to the M4 muscarinic acetylcholine receptor, which results in the inhibition of the receptor's activity. This inhibition leads to a reduction in the release of dopamine in the brain, which is thought to be responsible for the compound's effects on cognition and movement control.
Biochemical and Physiological Effects
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine release in the brain, the enhancement of cognitive function, and the improvement of motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the M4 muscarinic acetylcholine receptor, which allows for the specific targeting of this receptor in studies of its function. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research on 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide, including the investigation of its effects on other GPCRs and ion channels, the development of more potent analogs of the compound, and the exploration of its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Conclusion
In conclusion, 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. While there are advantages and limitations to using 1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide in lab experiments, there are also many future directions for research on this compound that hold promise for the development of new therapies for neurological disorders.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(4-methyl-2-pyridinyl)-4-piperidinecarboxamide has been used in a variety of scientific research applications, including studies of G protein-coupled receptors (GPCRs) and ion channels. This compound has been shown to be a potent and selective antagonist of the M4 muscarinic acetylcholine receptor, which is involved in a range of physiological processes including cognition and movement control.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-10-20-17(13-14)21-18(23)15-8-11-22(12-9-15)19(24)16-5-3-2-4-6-16/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKZJXQZNGIBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-tert-butylphenyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B4440422.png)

![3-butyl-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4440431.png)
![4-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440435.png)
![1-(3-methoxypropyl)-4-oxo-N-(tetrahydro-2-furanylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440448.png)




![2-[(4-fluorophenyl)amino]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4440466.png)

![4-methyl-N-(4-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440482.png)
![N-[3-(methylthio)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4440489.png)
